molecular formula C11H10N2O7 B8452945 3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid

3-Acetoxy-4-(Acetylamino)-5-Nitrobenzoic Acid

Cat. No. B8452945
M. Wt: 282.21 g/mol
InChI Key: GYXSFLQTJJYBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05453533

Procedure details

Compound 102 (1.00 g, 4.21 mmol) was suspended with stirring in a mixture of Ac2O (8.33 mL, 8.99 g, 88.2 mmol) and dioxane (6.6 mL). This was cooled to 0° C., and a cold solution of the nitrating mixture made from Ac2O (3.33 mL, 3.59 g, 35.2 mmol) and concentrated HNO3 (3.33 mL) was slowly added to the mixture containing 102. The reaction mixture was then warmed to 30°-35° C. until the reaction was complete as evidenced by TLC. The reaction mixture was poured onto ice/water (100 mL), extracted with EtOAc (4×50 mL), dried (NaSO4), and concentrated to dryness on a rotary evaporator to give crude 104 (1.05 g, 89.9%) as an oil. Trituration with CHCl3 gave a solid: mp 196°-201° C. (dioxane/hexane).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.33 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.33 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.33 mL
Type
reactant
Reaction Step Four
Name
Yield
89.9%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[NH:14][C:15](=[O:17])[CH3:16])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2].CC(OC(C)=O)=O.[N+:25]([O-])([OH:27])=[O:26]>O1CCOCC1>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:25]([O-:27])=[O:26])[C:13]=1[NH:14][C:15](=[O:17])[CH3:16])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=CC1NC(C)=O
Step Two
Name
Quantity
8.33 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
6.6 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
3.33 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Four
Name
Quantity
3.33 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the mixture
ADDITION
Type
ADDITION
Details
containing 102
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then warmed to 30°-35° C. until the reaction
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice/water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (NaSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1NC(C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.